molecular formula C14H24ClNO B13991438 5-Amino-2,4-ditert-butylphenol HCL

5-Amino-2,4-ditert-butylphenol HCL

Cat. No.: B13991438
M. Wt: 257.80 g/mol
InChI Key: YZGNZVXFPBFWNM-UHFFFAOYSA-N
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Description

5-Amino-2,4-ditert-butylphenol hydrochloride is a chemical compound with the molecular formula C14H24ClNO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly notable for its role as an intermediate in the synthesis of Ivacaftor, a drug used to treat cystic fibrosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,4-ditert-butylphenol hydrochloride typically involves the reduction of 2,4-di-tert-butyl-5-nitrophenol. One common method includes the use of ammonium formate and palladium on activated carbon as a catalyst. The reaction is carried out in ethanol under reflux conditions .

Industrial Production Methods

An improved industrial process for the preparation of 5-Amino-2,4-ditert-butylphenol hydrochloride involves the hydroxy protection of 2,4-di-tert-butylphenol followed by nitration and subsequent reduction . This method is efficient and yields a high purity product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,4-ditert-butylphenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2,4-ditert-butylphenol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2,4-ditert-butylphenol hydrochloride involves its interaction with specific molecular targets. In the case of its role as an intermediate in Ivacaftor synthesis, the compound contributes to the modulation of ATP-binding cassette transporters. This modulation enhances the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, improving chloride transport in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2,4-ditert-butylphenol hydrochloride is unique due to its specific role in the synthesis of Ivacaftor. Its ability to modulate ATP-binding cassette transporters sets it apart from other similar compounds .

Properties

Molecular Formula

C14H24ClNO

Molecular Weight

257.80 g/mol

IUPAC Name

5-amino-2,4-ditert-butylphenol;hydrochloride

InChI

InChI=1S/C14H23NO.ClH/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15;/h7-8,16H,15H2,1-6H3;1H

InChI Key

YZGNZVXFPBFWNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1N)O)C(C)(C)C.Cl

Origin of Product

United States

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